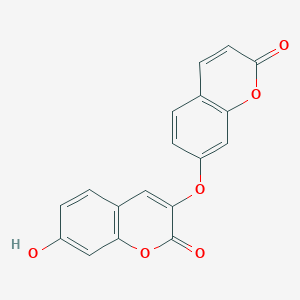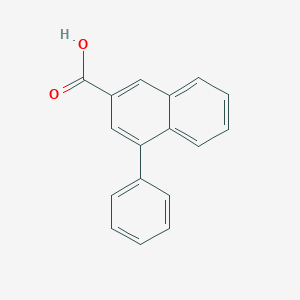![molecular formula C20H28NiS4-4 B171470 Nickel;1,7,7-trimethylbicyclo[2.2.1]hept-2-ene-2,3-dithiolate CAS No. 105892-90-8](/img/structure/B171470.png)
Nickel;1,7,7-trimethylbicyclo[2.2.1]hept-2-ene-2,3-dithiolate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Nickel;1,7,7-trimethylbicyclo[2.2.1]hept-2-ene-2,3-dithiolate is a nickel complex with the molecular formula C20H28NiS4. This compound is known for its unique structure, which includes a bicyclic framework with sulfur atoms coordinating to the nickel center. It is used in various scientific research applications due to its interesting chemical properties and reactivity.
Vorbereitungsmethoden
The synthesis of Nickel;1,7,7-trimethylbicyclo[2.2.1]hept-2-ene-2,3-dithiolate typically involves the reaction of 1,7,7-trimethylbicyclo[2.2.1]hept-2-ene-2,3-dithiol with a nickel salt, such as nickel chloride or nickel acetate, under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and at a temperature that allows for the formation of the desired complex. Industrial production methods may involve scaling up this reaction in a cGMP synthesis workshop, ensuring high purity and quality of the final product.
Analyse Chemischer Reaktionen
Nickel;1,7,7-trimethylbicyclo[2.2.1]hept-2-ene-2,3-dithiolate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized nickel complexes.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced nickel species.
Substitution: The compound can undergo substitution reactions where ligands around the nickel center are replaced by other ligands, often using reagents like phosphines or amines.
Wissenschaftliche Forschungsanwendungen
Nickel;1,7,7-trimethylbicyclo[2.2.1]hept-2-ene-2,3-dithiolate has several scientific research applications:
Chemistry: It is used as a catalyst in various organic reactions, including polymerization and hydrogenation reactions.
Biology: The compound is studied for its potential biological activity, including its interaction with biological molecules and potential therapeutic applications.
Medicine: Research is ongoing to explore its use in medicinal chemistry, particularly in the development of metal-based drugs.
Industry: It is used in the production of high-performance materials and as a precursor for other nickel-based compounds.
Wirkmechanismus
The mechanism of action of Nickel;1,7,7-trimethylbicyclo[2.2.1]hept-2-ene-2,3-dithiolate involves the coordination of the sulfur atoms to the nickel center, which stabilizes the complex and allows it to participate in various chemical reactions. The molecular targets and pathways involved depend on the specific application, but generally, the compound interacts with other molecules through coordination chemistry, facilitating reactions such as catalysis or binding to biological targets.
Vergleich Mit ähnlichen Verbindungen
Nickel;1,7,7-trimethylbicyclo[2.2.1]hept-2-ene-2,3-dithiolate can be compared with other similar nickel complexes, such as:
Nickel bis(dithiocarbamate): Another nickel complex with sulfur ligands, used in similar catalytic applications.
Nickel bis(acetylacetonate): A nickel complex with oxygen ligands, used in different types of catalytic reactions.
Nickel bis(diphenylphosphine): A nickel complex with phosphorus ligands, known for its use in cross-coupling reactions
Each of these compounds has unique properties and applications, with this compound being distinguished by its bicyclic structure and sulfur coordination.
Eigenschaften
IUPAC Name |
nickel;1,7,7-trimethylbicyclo[2.2.1]hept-2-ene-2,3-dithiolate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C10H16S2.Ni/c2*1-9(2)6-4-5-10(9,3)8(12)7(6)11;/h2*6,11-12H,4-5H2,1-3H3;/p-4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUKPUQJRSYMLOV-UHFFFAOYSA-J |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2CCC1(C(=C2[S-])[S-])C)C.CC1(C2CCC1(C(=C2[S-])[S-])C)C.[Ni] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28NiS4-4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
455.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1H-Pyrazolo[3,4-d]pyrimidin-6-amine, 3-bromo-4-(1-methylethoxy)-](/img/structure/B171399.png)






![1-[4-(Phenylmethoxy)phenyl]-2-[4-(phenylmethyl)piperidino]propan-1-one](/img/structure/B171434.png)


![2-(3-Methoxyphenyl)imidazo[1,2-a]pyridine-3-carbaldehyde](/img/structure/B171458.png)
